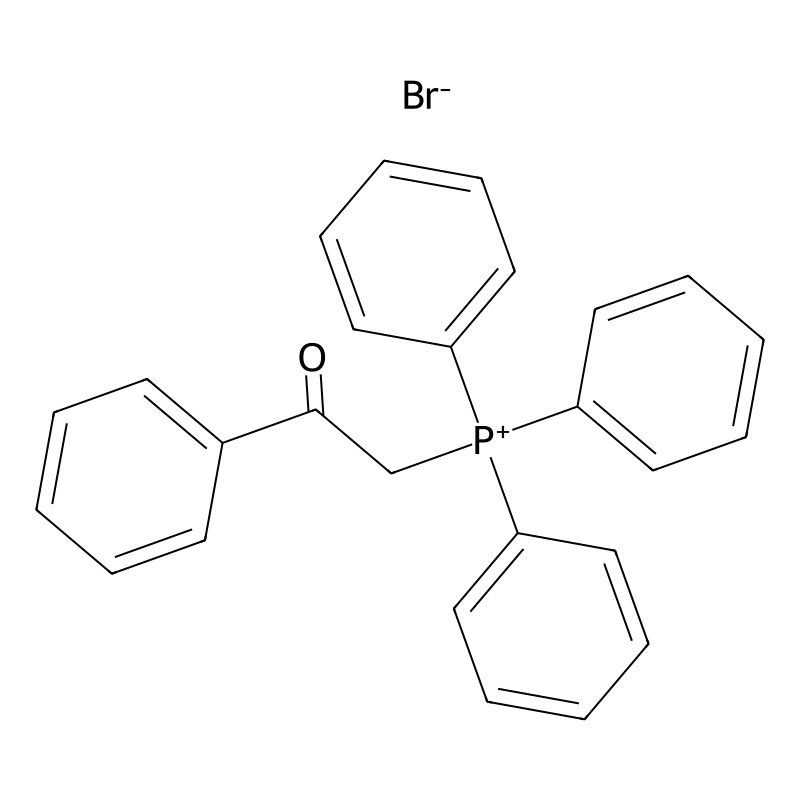

Phenacyltriphenylphosphonium bromide

Content Navigation

Traditional non-stabilized Wittig reagents require anhydrous conditions and hazardous bases like n-BuLi, increasing costs and safety risks. Phenacyltriphenylphosphonium bromide (CAS 6048-29-9) provides a stabilized alternative:

- Enables aqueous NaOH activation-eliminates dry solvents, pyrophoric bases.

- High mp 265-268°C; crystalline, reproducible stoichiometry.

- Scalable (E)-chalcone & heterocycle synthesis.

- Microwave/LED-compatible; minimal side reactions.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Phenacyltriphenylphosphonium bromide (CAS 6048-29-9) is a highly crystalline, stabilized phosphonium salt primarily procured as a precursor for generating benzoylmethylenetriphenylphosphorane, a carbonyl-stabilized Wittig reagent [1]. Unlike standard aliphatic phosphonium halides, the strong electron-withdrawing effect of the phenacyl group stabilizes the resulting ylide, directly dictating its reactivity profile, base compatibility, and stereochemical outcomes [2]. With a high decomposition melting point of 265–268 °C and excellent bench stability, it serves as a critical, scalable building block for the synthesis of (E)-α,β-unsaturated ketones, chalcones, and complex heterocycles in both pharmaceutical and advanced materials manufacturing.

Research Fit

Substituting Phenacyltriphenylphosphonium bromide with non-stabilized analogs (e.g., methyltriphenylphosphonium bromide) or semi-stabilized variants (e.g., benzyltriphenylphosphonium bromide) fundamentally alters process requirements and downstream yields [1]. Non-stabilized alternatives require strictly anhydrous conditions and hazardous, highly reactive bases (such as n-butyllithium) to generate the ylide, significantly increasing procurement costs for specialized solvents and safety infrastructure. Furthermore, substituting with the chloride salt variant can introduce differences in hygroscopicity and solubility during intermediate isolation, whereas the bromide salt offers an optimal balance of leaving-group efficiency during its synthesis and highly reproducible crystallinity for precise stoichiometric handling on the benchtop [2].

Substitution Risk

Pyrophoric Base Elimination

Because the phenacyl group stabilizes the conjugate base through resonance, Phenacyltriphenylphosphonium bromide can be efficiently deprotonated using mild, inexpensive bases such as aqueous NaOH or Na2CO3 in biphasic solvent systems (e.g., toluene/water), achieving up to 95% isolated yields of the target α,β-enones[1]. In direct contrast, non-stabilized baseline comparators like methyltriphenylphosphonium bromide require the procurement and handling of pyrophoric bases (e.g., n-BuLi) under strictly anhydrous, inert-gas conditions[2].

| Evidence Dimension | Base strength and condition requirements for ylide generation |

| Target Compound Data | Aqueous NaOH or Na2CO3 in biphasic media (e.g., toluene/H2O) |

| Comparator Or Baseline | n-BuLi or NaH in strictly anhydrous THF/ether (for non-stabilized analogs) |

| Quantified Difference | Enables 100% elimination of pyrophoric bases while maintaining >90% olefination yields |

| Conditions | Wittig olefination for α,β-unsaturated ketone synthesis |

Allows manufacturers to bypass costly anhydrous infrastructure and hazardous reagent procurement, significantly lowering the cost of scale-up.

High (E)-Alkene Stereoselectivity

The carbonyl stabilization inherent to the ylide derived from Phenacyltriphenylphosphonium bromide thermodynamically drives Wittig olefinations toward the (E)-isomer, routinely achieving >95% (E)-selectivity when reacted with aromatic or aliphatic aldehydes [1]. When compared to semi-stabilized comparators like benzyltriphenylphosphonium bromide, which frequently yield problematic E/Z mixtures (often requiring complex chromatographic separation), the phenacyl derivative ensures high stereochemical purity directly from the reaction mixture.

| Evidence Dimension | E/Z stereoisomer ratio of the resulting alkene |

| Target Compound Data | >95% (E)-isomer selectivity |

| Comparator Or Baseline | Mixed E/Z ratios (often 60:40 to 80:20) for semi-stabilized benzyl analogs |

| Quantified Difference | Up to a 35% reduction in unwanted (Z)-isomer formation |

| Conditions | Standard Wittig olefination with aromatic aldehydes |

Eliminates the need for costly downstream chromatographic purification to separate geometric isomers, maximizing the yield of the desired active pharmaceutical ingredient.

Superior Bench Stability

Phenacyltriphenylphosphonium bromide is a stable, free-flowing solid with a high decomposition melting point (265–268 °C), exhibiting significantly lower hygroscopicity than shorter-chain or less-stabilized aliphatic phosphonium halides [1]. While comparators like methyltriphenylphosphonium bromide rapidly absorb atmospheric moisture—causing stoichiometric errors and requiring storage in desiccators or gloveboxes—the phenacyl bromide salt maintains its anhydrous weight on the open bench, ensuring high batch-to-batch reproducibility.

| Evidence Dimension | Hygroscopicity and stoichiometric reliability |

| Target Compound Data | Low moisture uptake; stable for open-bench weighing |

| Comparator Or Baseline | High hygroscopicity requiring inert atmosphere handling (Methyltriphenylphosphonium bromide) |

| Quantified Difference | Prevents moisture-induced stoichiometric drift during standard laboratory handling |

| Conditions | Ambient laboratory storage and weighing |

Ensures precise molar equivalents are maintained during formulation, preventing yield drops caused by water-quenched reagents.

Aqueous Biphasic Wittig Olefinations

Ideal for the scalable, environmentally benign synthesis of (E)-chalcones and α,β-unsaturated ketones, where the compound's compatibility with aqueous NaOH eliminates the need for dry solvents and pyrophoric bases [1].

Precursor for Complex Heterocycle Manufacturing

Highly suited for synthesizing polyfunctionalized pyrazoles, thiadiazines, and cyclopropanes via sequential ylide reactions, where the stable phenacyl group serves as a reliable structural building block [2].

Photocatalytic C-C Bond Formation

The preferred choice for advanced synthetic workflows, such as microwave-assisted or LED-driven olefination, where the compound's robust thermal stability (mp >265 °C) and mild base activation prevent unwanted side reactions [1].

Application Fit Matrix

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Explore Compound Types